molecular formula C13H10N2O B175554 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one CAS No. 5814-41-5

5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one

Cat. No. B175554
CAS RN: 5814-41-5
M. Wt: 210.23 g/mol
InChI Key: KVVFXAAMMFTLGN-UHFFFAOYSA-N
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Description

5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one is a chemical compound with the linear formula C13H10N2O . It has a molecular weight of 210.237 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H10N2O . Further details about the molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. The compound has a molecular weight of 210.237 .

Scientific Research Applications

Organic Synthesis

  • Synthesis Techniques : Efficient syntheses of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one have been achieved using tandem reduction-lactamization reactions. Precursors are created via nucleophilic aromatic substitution and Ullmann coupling methods, yielding high yields of the target heterocycles (Bunce & Schammerhorn, 2006).

Medicinal Chemistry and Pharmacology

  • Anti-Cancer Activity : A series of derivatives of this compound displayed potent anti-proliferative activity against various human cancer cell lines. They inhibit tumor growth and induce apoptosis, showing promise as cancer therapeutics (Kumar et al., 2016).
  • Checkpoint Kinase 1 Inhibition : As potent and selective checkpoint kinase 1 (Chk1) inhibitors, certain derivatives exhibit strong abilities to increase the cytotoxicity of other compounds against cancer cells, presenting potential in cancer treatment (Wang et al., 2007).

Materials Science

  • Chemosensors : Specific dibenzo[b,e][1,4]diazepin-1-one derivatives have been developed as fluorescent chemosensors for metal cations like Cd2+, highlighting their application in environmental and materials science (Tolpygin et al., 2012).

Corrosion Inhibition

  • Mild Steel Protection : Benzodiazepine derivatives, including those based on this compound, have shown effective corrosion inhibition properties for mild steel in acidic media, suggesting their utility in industrial applications (Laabaissi et al., 2021).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15-13/h1-8,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVFXAAMMFTLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206884
Record name 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665901
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

5814-41-5
Record name 5,10-Dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5814-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of title compound 85 (1.75 g, 7.15 mmol) in a solution of sodium formate (2.43 g, 35.8 mmol) in water (32 mL) was stirred at 50° C. for 8 hours and then at room temperature. The reaction mixture was filtered and the resulting solid was dissolved in THF (20 mL), diluted with ethyl acetate (200 mL) then filtered through Celite® and concentrated. The crude residue was triturated in 30% ethyl acetate in hexanes to afford title compound 86 (1.17 g, 78%) as a yellow solid. LRMS (ESI): (calc) 210.08. (found) 211.2 (MH)+. 1H NMR (400 MHz, DMSO-d6) δ (ppm): 9.84 (s, 1H), 7.84 (s, 1H), 7.67 (dd, J=7.9, 1.7 Hz, 1H), 7.33 (ddd, J=8.1, 7.2, 1.8 Hz, 1H), 7.00-6.86 (m, 6H).
Quantity
1.75 g
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2.43 g
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32 mL
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Yield
78%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

2-Fluoronitrobenzene (847 g, 6 mmol) and 2-aminobenzoic acid (274 mg, 2.0 mmol) were reacted according to GP7 to give 130 mg of the title compound (160FE15A).
Quantity
847 g
Type
reactant
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274 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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